4-(Thiazol-2-yl)phenyl butylcarbamate
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Overview
Description
4-(Thiazol-2-yl)phenyl butylcarbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiazol-2-yl)phenyl butylcarbamate typically involves the condensation of thiazole derivatives with phenyl butylcarbamate. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate under controlled conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Thiazol-2-yl)phenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
4-(Thiazol-2-yl)phenyl butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 4-(thiazol-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
4-(Thiazol-2-yl)phenyl butylcarbamate is unique due to its specific substitution pattern and the presence of the butylcarbamate group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-8-16-14(17)18-12-6-4-11(5-7-12)13-15-9-10-19-13/h4-7,9-10H,2-3,8H2,1H3,(H,16,17) |
InChI Key |
HIQUBTZOYOZSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C2=NC=CS2 |
Origin of Product |
United States |
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